

Spectroscopic Data of 2-Bromo-N,2-dimethylpropanamide: An In-depth Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-n,2-dimethylpropanamide
CAS No.:	69959-88-2
Cat. No.:	B1594539

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Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. **2-Bromo-N,2-dimethylpropanamide**, a halogenated amide, presents a unique combination of functional groups that manifest in distinct spectroscopic signatures. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus extends beyond mere data presentation to encompass the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.

The structural integrity of a molecule is paramount in its journey from discovery to application. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the confirmation of identity, assessment of purity, and elucidation of electronic environments. This guide is structured to empower the researcher to not only interpret the

spectra of **2-bromo-N,2-dimethylpropanamide** but also to understand the causality behind the observed spectroscopic phenomena.

Molecular Structure and Key Features

2-Bromo-N,2-dimethylpropanamide possesses a secondary amide linkage, a quaternary carbon center, and a bromine atom alpha to the carbonyl group. These features are pivotal in dictating the molecule's spectroscopic behavior.

Figure 1: Molecular structure of **2-bromo-N,2-dimethylpropanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-bromo-N,2-dimethylpropanamide** is anticipated to be relatively simple, reflecting the limited number of distinct proton environments.

Predicted ¹H NMR Data

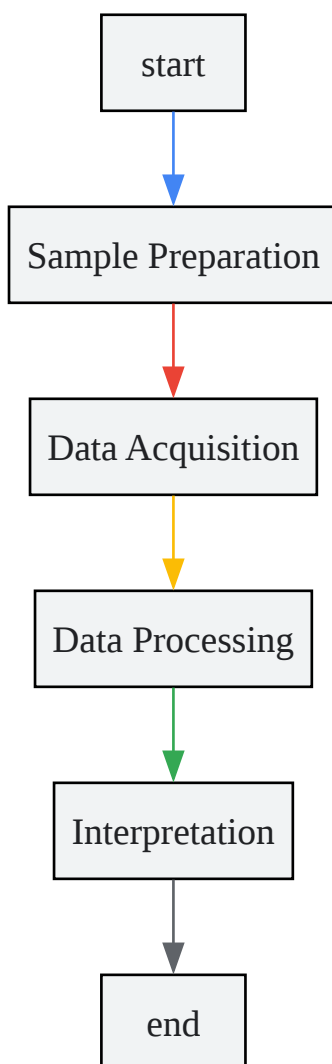
Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.0 - 8.0	Broad Singlet	1H	N-H	The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[1]
~ 2.8	Doublet	3H	N-CH ₃	The methyl group attached to the nitrogen is a doublet due to coupling with the N-H proton. The electronegativity of the nitrogen atom causes a downfield shift.
~ 1.9	Singlet	6H	C(CH ₃) ₂	The two methyl groups attached to the quaternary carbon are chemically equivalent and thus appear as a

single signal.
The absence of adjacent protons results in a singlet. The proximity to the electronegative bromine and the carbonyl group causes a downfield shift compared to a typical alkyl methyl group.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-bromo-N,2-dimethylpropanamide**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.^[1]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumental Parameters (300 MHz Spectrometer):
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 1 s
 - Acquisition Time (AQ): ~4 s
 - Spectral Width (SW): 12-15 ppm
- Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the spectrum to the TMS signal.
- Integrate the signals to determine the relative proton ratios.



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Figure 2: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ^{13}C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ^{13}C NMR Data

Chemical Shift (δ) (ppm)	Assignment	Rationale
~ 170	C=O	The carbonyl carbon of an amide typically resonates in this downfield region due to the strong deshielding effect of the electronegative oxygen atom. [2]
~ 60	C(CH ₃) ₂ Br	The quaternary carbon is significantly deshielded by the directly attached electronegative bromine atom. [3]
~ 30	N-CH ₃	The N-methyl carbon is shifted downfield due to the electronegativity of the nitrogen atom.
~ 25	C(CH ₃) ₂	The two equivalent methyl carbons attached to the quaternary center are in a relatively shielded environment.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Use a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) compared to ^1H NMR.

- Instrumental Parameters (75 MHz Spectrometer):
 - Pulse Program: Proton-decoupled (e.g., zgpg30).
 - Number of Scans (NS): 1024 or more, depending on concentration.
 - Relaxation Delay (D1): 2 s.
 - Spectral Width (SW): 200-220 ppm.
- Data Processing:
 - Similar to ^1H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

Predicted IR Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
~ 3300	N-H stretch	Medium	This absorption is characteristic of a secondary amide. Hydrogen bonding can cause this peak to broaden and shift to a lower frequency.[4]
~ 2970, 2860	C-H stretch (sp ³)	Medium-Strong	These absorptions arise from the stretching vibrations of the methyl groups.
~ 1640	C=O stretch (Amide I band)	Strong	The carbonyl stretch of a secondary amide is a very strong and characteristic absorption. Resonance with the nitrogen lone pair lowers the frequency compared to a ketone. [4][5]
~ 1550	N-H bend (Amide II band)	Medium-Strong	This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.[4]
~ 600-500	C-Br stretch	Medium-Strong	The carbon-bromine stretching vibration is expected in this region of the spectrum.[6]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Place a small amount of the solid **2-bromo-N,2-dimethylpropanamide** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrumental Parameters:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Number of Scans: 16-32.
 - Resolution: 4 cm^{-1} .
- Data Acquisition and Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

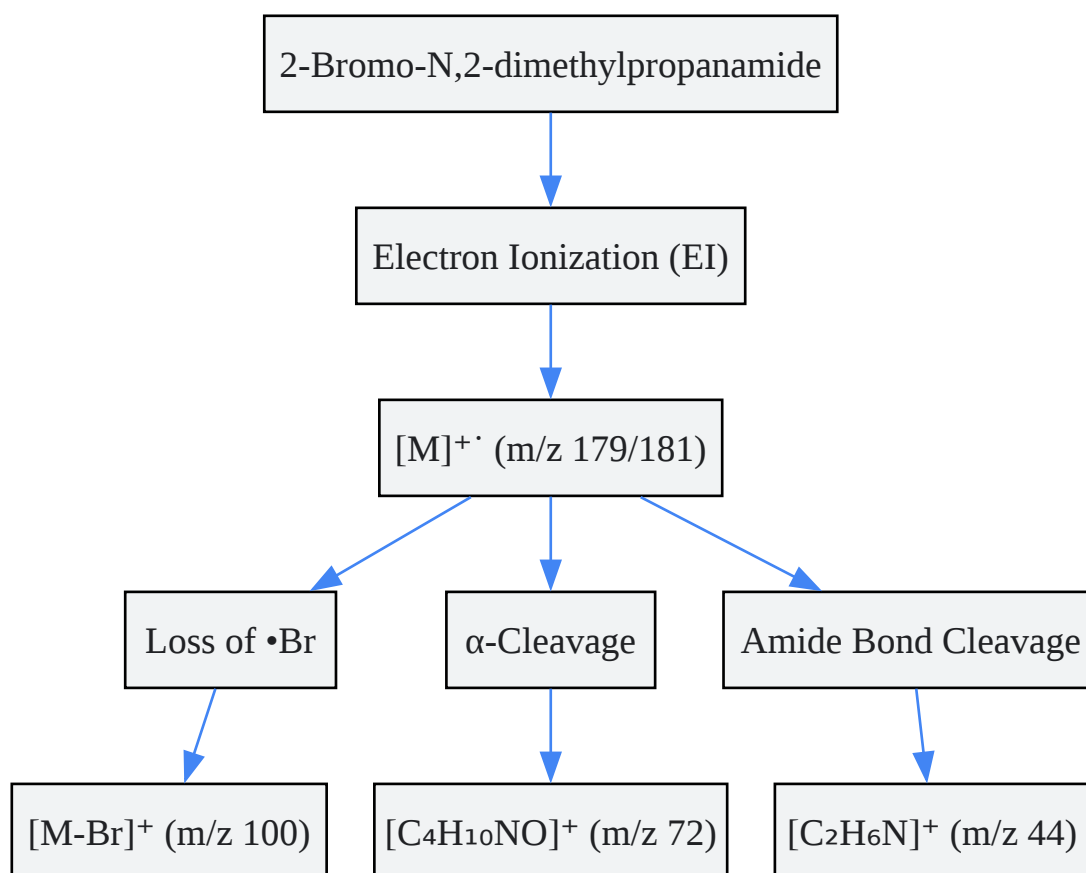
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Ion	Rationale for Formation
181/179	[M] ⁺	The molecular ion peak. The presence of two peaks of approximately equal intensity separated by 2 m/z units is a characteristic isotopic signature of a bromine-containing compound (⁷⁹ Br and ⁸¹ Br).[7][8]
100	[M - Br] ⁺	Loss of a bromine radical is a common fragmentation pathway for alkyl bromides, leading to the formation of a relatively stable carbocation.[9]
72	[CH ₃ NHC(CH ₃) ₂] ⁺	Alpha-cleavage with loss of the bromocarbonyl radical.
58	[CH ₃ NH=C=O] ⁺	McLafferty rearrangement is not possible. Cleavage of the C-C bond alpha to the carbonyl.
44	[CH ₃ NH ₂] ⁺	Cleavage of the amide C-N bond.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Gas Chromatography (GC) Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injection Volume: 1 μ L.
- Inlet Temperature: 250 $^{\circ}$ C.
- Oven Program: Start at a low temperature (e.g., 50 $^{\circ}$ C), and ramp to a higher temperature (e.g., 280 $^{\circ}$ C) to ensure elution of the compound.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40 - 400 amu.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.



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Figure 3: Predicted fragmentation pathway of **2-bromo-N,2-dimethylpropanamide** in EI-MS.

Conclusion

The spectroscopic analysis of **2-bromo-N,2-dimethylpropanamide** provides a clear and unambiguous confirmation of its molecular structure. The ^1H and ^{13}C NMR spectra reveal the distinct chemical environments of the protons and carbons, respectively. The IR spectrum confirms the presence of the secondary amide and alkyl halide functional groups. Finally, mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. By employing the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently characterize this and similar molecules with a high degree of scientific rigor.

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